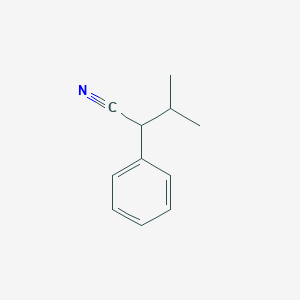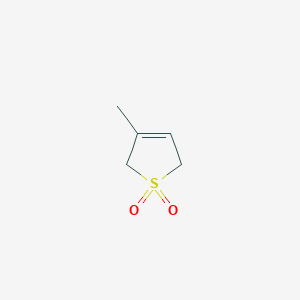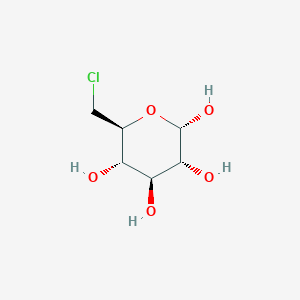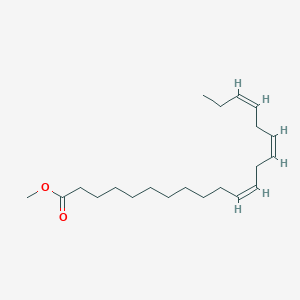
Cholestane-3beta,5alpha,6alpha-triol
Descripción general
Descripción
Cholestane-3beta,5alpha,6alpha-triol is a highly oxygenated steroid and one of the major metabolic oxysterols of cholesterol in mammals. It is found abundantly in natural sources, particularly in marine invertebrates like sponges and soft corals . This compound has been extensively studied for its biological roles, including its cytotoxicity towards various tumor cells and its involvement in oxidative stress responses .
Métodos De Preparación
Cholestane-3beta,5alpha,6alpha-triol can be synthesized through the hydration of cholesterol-5,6-epoxides. The reaction involves the use of cholesterol-5,6-epoxide hydrolase, which catalyzes the stereoselective hydration of cholesterol-5alpha,6alpha-epoxide and cholesterol-5beta,6beta-epoxide to produce this compound . Industrial production methods often involve the extraction of this compound from natural sources, such as marine invertebrates, followed by purification processes .
Análisis De Reacciones Químicas
Cholestane-3beta,5alpha,6alpha-triol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include reactive oxygen species, lipoperoxidation agents, and cytochrome P450 enzymes . Major products formed from these reactions include oncosterone and other bioactive compounds such as dendrogenins .
Aplicaciones Científicas De Investigación
Cholestane-3beta,5alpha,6alpha-triol has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the behavior of oxysterols. In biology and medicine, it has been shown to induce cell death in various tumor cells through mechanisms involving endoplasmic reticulum stress and autophagy activation . Additionally, it has been studied for its potential therapeutic applications in diseases such as cancer and neurodegenerative disorders . In industry, it is used in the development of pharmaceuticals and other bioactive compounds .
Mecanismo De Acción
The mechanism of action of cholestane-3beta,5alpha,6alpha-triol involves the induction of endoplasmic reticulum stress and the enhancement of autophagy flux. This process is mediated by reactive oxygen species, which lead to oxidative damage and subsequent cell death . The compound targets various molecular pathways, including those involved in apoptosis and autophagy .
Comparación Con Compuestos Similares
Cholestane-3beta,5alpha,6alpha-triol is unique among oxysterols due to its specific stereochemistry and biological activity. Similar compounds include cholesterol-5alpha,6alpha-epoxide and cholesterol-5beta,6beta-epoxide, which are precursors in its synthesis . Other related oxysterols include 7-ketocholesterol and 25-hydroxycholesterol, which also play roles in cholesterol metabolism and oxidative stress responses . this compound is distinct in its ability to induce endoplasmic reticulum stress and autophagy, making it a valuable compound for research and therapeutic applications .
Propiedades
IUPAC Name |
(3S,5R,6S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48O3/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24(29)27(30)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28-30H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24+,25-,26-,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMFNKXZULYSOQ-ZEQHCUNVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why are trimethylsilyl derivatives useful for analyzing cholestane triols using electron ionization mass spectrometry (EI-MS)?
A1: EI-MS often results in significant fragmentation of molecules, making it challenging to analyze complex structures like cholestane triols. Derivitizing the triols with trimethylsilyl groups increases their volatility and stability under EI-MS conditions. This leads to less fragmentation and more informative spectra. For instance, the complete silylation of cholestane-3β,4α,5α-triol results in an abundant molecular ion at m/z 636, which is crucial for determining the molecule's mass [, ].
Q2: How can EI-MS differentiate between cholestane-3β,5α,6β-triol and cholestane-3β,5α,6α-triol?
A2: While the tris-trimethylsilyl derivatives of these two isomers have very similar EI-MS spectra, their bis-trimethylsilyl derivatives, specifically those at the 3β and 6α/β positions, provide crucial distinguishing features [, ]. The β-isomer exhibits more prominent fragment ions at m/z 321, 367, and 403. These differences arise from the influence of the hydroxyl group's configuration at carbon 6 on the fragmentation pathways. Therefore, analyzing the bis-trimethylsilyl derivatives allows for a more confident assignment of the configuration at carbon 6 in these cholestane triols.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















